OL-135

Description

Structure

3D Structure

Propriétés

IUPAC Name |

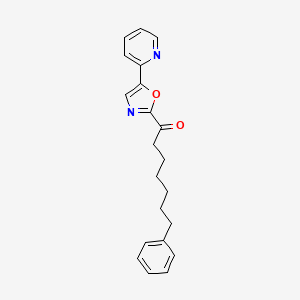

7-phenyl-1-(5-pyridin-2-yl-1,3-oxazol-2-yl)heptan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O2/c24-19(14-7-2-1-4-10-17-11-5-3-6-12-17)21-23-16-20(25-21)18-13-8-9-15-22-18/h3,5-6,8-9,11-13,15-16H,1-2,4,7,10,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILOIOIGZFHGSMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCCCC(=O)C2=NC=C(O2)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

681135-77-3 | |

| Record name | OL-135 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0681135773 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | OL-135 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NC2J8K4ARH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the CNS Mechanism of Action of OL-135

For Researchers, Scientists, and Drug Development Professionals

Abstract

OL-135 is a potent, selective, and reversible inhibitor of Fatty Acid Amide Hydrolase (FAAH) that readily penetrates the central nervous system (CNS).[1] Its mechanism of action in the CNS is centered on the enhancement of the endogenous cannabinoid system by preventing the degradation of the endocannabinoid anandamide (AEA). This guide provides a comprehensive overview of the molecular interactions, signaling pathways, and functional outcomes associated with this compound administration, supported by quantitative data and detailed experimental methodologies.

Core Mechanism of Action: FAAH Inhibition

This compound acts as a competitive and reversible inhibitor of FAAH, an integral membrane enzyme responsible for the hydrolysis of anandamide and other fatty acid amides.[2][3] By blocking FAAH activity, this compound leads to a significant elevation of anandamide levels in the brain.[4][5][6] This augmentation of endogenous anandamide tone potentiates the activation of cannabinoid receptors, primarily CB1 receptors, which are densely expressed in the CNS.[7] The analgesic and anxiolytic effects of this compound are largely attributed to this enhanced cannabinoid receptor signaling.[2][8]

Signaling Pathway

The primary signaling cascade initiated by this compound is depicted below. Inhibition of FAAH leads to an accumulation of anandamide, which then acts as a retrograde messenger, binding to presynaptic CB1 receptors. This activation of CB1 receptors, which are G-protein coupled receptors, leads to the inhibition of adenylyl cyclase, a reduction in cyclic AMP (cAMP) levels, and modulation of ion channels, ultimately resulting in a decrease in neurotransmitter release.

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters defining the interaction of this compound with its target and its in vivo efficacy.

Table 1: In Vitro FAAH Inhibition

| Parameter | Species | Value | Reference |

| Ki | - | 4.7 nM | [2][3] |

| IC50 | Human | 208 ± 35 nM | [9] |

| IC50 | Rat | 47.3 ± 2.9 nM | [9] |

| Selectivity | - | >60-300 fold vs. other serine hydrolases | [2][3] |

Table 2: In Vivo Efficacy in Rodent Models

| Model | Species | Endpoint | Dose/Route | ED50 | Reference |

| Mild Thermal Injury | Rat | Mechanical Allodynia | i.p. | 6-9 mg/kg | [10][11] |

| Spinal Nerve Ligation | Rat | Mechanical Allodynia | i.p. | 6-9 mg/kg | [10][11] |

| Fear Conditioning | Rat | Contextual Fear | i.p. | 5.6 & 10.0 mg/kg (effective doses) | [8][12][13] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the CNS mechanism of action of this compound.

In Vitro FAAH Activity Assay (Fluorometric)

This protocol is adapted from commercially available FAAH activity assay kits and published methodologies.

References

- 1. Quantification of anandamide, oleoylethanolamide and palmitoylethanolamide in rodent brain tissue using high performance liquid chromatography–electrospray mass spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. maze.conductscience.com [maze.conductscience.com]

- 6. Chemical Probes of Endocannabinoid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. FAAH Inhibitor this compound Disrupts Contextual, but not Auditory, Fear Conditioning in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. meliordiscovery.com [meliordiscovery.com]

- 10. pnas.org [pnas.org]

- 11. researchgate.net [researchgate.net]

- 12. Simultaneous Quantification of Anandamide and Other Endocannabinoids in Dorsal Vagal Complex of Rat Brainstem by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | UPLC-MS/MS Method for Analysis of Endocannabinoid and Related Lipid Metabolism in Mouse Mucosal Tissue [frontiersin.org]

An In-Depth Technical Guide to the Function and Mechanism of OL-135

For Researchers, Scientists, and Drug Development Professionals

Abstract

OL-135 is a potent, selective, and reversible inhibitor of Fatty Acid Amide Hydrolase (FAAH), the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA). By preventing the breakdown of AEA, this compound effectively elevates the endogenous levels of this neurotransmitter, leading to the potentiation of its signaling. This enhanced endocannabinoid tone has been demonstrated in numerous preclinical studies to produce significant analgesic, anxiolytic, and anti-inflammatory effects. This technical guide provides a comprehensive overview of the function of this compound, its mechanism of action, a summary of key quantitative data, detailed experimental protocols for its characterization, and visualizations of its signaling pathways and experimental workflows.

Core Function and Mechanism of Action

The principal function of this compound is the inhibition of FAAH.[1] FAAH is a serine hydrolase that terminates the signaling of a class of lipid signaling molecules known as fatty acid amides, with a particular preference for anandamide.[2][3] this compound, an α-ketoheterocycle, acts as a reversible, competitive inhibitor of FAAH, binding to the active site of the enzyme and preventing it from hydrolyzing its substrates.[1][4] This inhibition leads to a significant increase in the concentration of anandamide in the brain and peripheral tissues.[5]

The elevated levels of anandamide then lead to the activation of various downstream signaling pathways. The most well-characterized of these is the activation of cannabinoid receptors, primarily the CB1 and CB2 receptors.[6] CB1 receptors are predominantly found in the central nervous system and their activation is associated with the analgesic and anxiolytic effects of this compound. CB2 receptors are primarily located in the periphery, particularly on immune cells, and their activation is thought to contribute to the anti-inflammatory properties of FAAH inhibitors.[6] Beyond the cannabinoid receptors, anandamide can also interact with other targets, including the transient receptor potential vanilloid 1 (TRPV1) channels, although the contribution of these interactions to the overall pharmacological profile of this compound is still under investigation.[6][7][8]

Signaling Pathway of this compound Action

Caption: this compound inhibits FAAH, increasing anandamide levels and CB1 receptor activation.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of this compound.

Table 1: In Vivo Efficacy of this compound in Pain Models

| Animal Model | Pain Type | Endpoint | This compound Dose | Effect | Reference |

| Spinal Nerve Ligation (Rat) | Neuropathic | Mechanical Allodynia | ED₅₀: 6-9 mg/kg (i.p.) | Reversal of allodynia | [5] |

| Mild Thermal Injury (Rat) | Inflammatory | Mechanical Allodynia | ED₅₀: 6-9 mg/kg (i.p.) | Reversal of allodynia | [5] |

| Chronic Constriction Injury (Mouse) | Neuropathic | Mechanical & Cold Allodynia | Not specified | Attenuation of allodynia | [6] |

Table 2: Effect of this compound on Brain Anandamide Levels

| Animal Model | This compound Dose | Brain Anandamide Level | Fold Increase | Reference |

| Rat | 20 mg/kg (i.p.) | 350 pmol/g (vs. 60 pmol/g in vehicle) | ~5.8 | [9] |

| Not specified | Not specified | Not specified | ~3 | [8] |

Table 3: In Vitro Potency of this compound

| Assay | Target | Parameter | Value | Reference |

| Enzyme Inhibition Assay | FAAH | Kᵢ | 4.7 nM | [1] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the function of this compound.

Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay

This protocol describes a common method for determining the inhibitory activity of compounds like this compound against FAAH. Commercial kits are also available for this purpose.[10]

Objective: To quantify the in vitro inhibition of FAAH by this compound.

Materials:

-

Purified FAAH enzyme

-

FAAH assay buffer (e.g., 125 mM Tris-HCl, 1 mM EDTA, pH 9.0)

-

Substrate: Anandamide-[ethanolamine-1-³H] or a fluorogenic substrate

-

This compound or other test compounds

-

Scintillation fluid and counter (for radiolabelled assay) or fluorometer (for fluorogenic assay)

-

96-well microplates

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.

-

Reaction Setup: In a 96-well plate, add the following in order:

-

FAAH assay buffer

-

This compound solution at various concentrations

-

Purified FAAH enzyme

-

-

Pre-incubation: Incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the FAAH substrate (e.g., Anandamide-[ethanolamine-1-³H]) to each well to start the reaction.

-

Incubation: Incubate the plate at 37°C for a specific time (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding an acidic solution (e.g., 0.5 M HCl).

-

Product Separation (Radiolabelled Assay):

-

Add an organic solvent (e.g., chloroform/methanol) to each well to extract the radiolabelled ethanolamine product.

-

Centrifuge the plate to separate the aqueous and organic layers.

-

Transfer an aliquot of the aqueous layer containing the [³H]ethanolamine to a scintillation vial.

-

-

Detection:

-

Radiolabelled Assay: Add scintillation fluid to each vial and measure the radioactivity using a scintillation counter.

-

Fluorogenic Assay: Measure the fluorescence intensity using a fluorometer at the appropriate excitation and emission wavelengths.

-

-

Data Analysis: Calculate the percentage of FAAH inhibition for each concentration of this compound compared to a control with no inhibitor. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Experimental Workflow for FAAH Inhibition Assay

Caption: A stepwise workflow for determining the inhibitory potency of this compound on FAAH.

Quantification of Anandamide in Brain Tissue by LC-MS/MS

This protocol outlines a general procedure for the extraction and quantification of anandamide from brain tissue using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Objective: To measure the levels of anandamide in brain tissue following the administration of this compound.

Materials:

-

Rodent brain tissue

-

Homogenizer

-

Internal standard (e.g., anandamide-d8)

-

Organic solvents (e.g., acetonitrile, ethyl acetate, methanol)

-

Solid-phase extraction (SPE) columns (optional)

-

LC-MS/MS system

Procedure:

-

Tissue Collection and Homogenization:

-

Rapidly dissect and freeze the brain tissue in liquid nitrogen immediately after collection to prevent enzymatic degradation of anandamide.

-

Weigh the frozen tissue and homogenize it in a cold buffer (e.g., phosphate-buffered saline) containing an internal standard.

-

-

Lipid Extraction:

-

Add a cold organic solvent (e.g., acetonitrile or a mixture of chloroform and methanol) to the homogenate to precipitate proteins and extract lipids.

-

Vortex the mixture vigorously and then centrifuge at high speed to pellet the protein.

-

-

Sample Cleanup (Optional but Recommended):

-

Collect the supernatant containing the lipid extract.

-

For cleaner samples, perform solid-phase extraction (SPE). Condition an SPE column, load the extract, wash away impurities, and then elute the anandamide-containing fraction with an appropriate solvent.

-

-

Solvent Evaporation and Reconstitution:

-

Evaporate the solvent from the lipid extract under a stream of nitrogen.

-

Reconstitute the dried extract in a small, known volume of a solvent compatible with the LC mobile phase (e.g., methanol/water mixture).

-

-

LC-MS/MS Analysis:

-

Inject a specific volume of the reconstituted sample into the LC-MS/MS system.

-

Liquid Chromatography (LC): Separate anandamide from other lipids on a C18 reverse-phase column using a gradient elution with a mobile phase typically consisting of water and an organic solvent (e.g., methanol or acetonitrile) with additives like formic acid or ammonium acetate to improve ionization.

-

Tandem Mass Spectrometry (MS/MS): Detect and quantify anandamide using electrospray ionization (ESI) in positive ion mode. Use multiple reaction monitoring (MRM) for high selectivity and sensitivity, monitoring the transition of the precursor ion (the molecular weight of anandamide) to a specific product ion.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of anandamide and the internal standard.

-

Quantify the amount of anandamide in the brain samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

-

Normalize the results to the weight of the brain tissue.

-

Contextual Fear Conditioning in Rodents

This protocol describes a behavioral experiment to assess the anxiolytic-like effects of this compound.[11][12][13]

Objective: To evaluate the effect of this compound on the acquisition and expression of conditioned fear.

Materials:

-

Fear conditioning apparatus (a chamber with a grid floor capable of delivering a mild footshock, equipped with a sound generator and a video camera)

-

This compound

-

Vehicle solution

-

Experimental animals (e.g., rats or mice)

Procedure:

-

Acclimation: Allow the animals to acclimate to the housing facility for at least one week before the experiment. Handle the animals for a few days prior to the experiment to reduce stress.

-

Drug Administration: Administer this compound or vehicle (e.g., intraperitoneally) at a specific time point before the conditioning session (e.g., 30 minutes).

-

Conditioning (Day 1):

-

Place the animal in the fear conditioning chamber and allow it to explore for a baseline period (e.g., 2 minutes).

-

Present a neutral conditioned stimulus (CS), such as an auditory tone (e.g., 30 seconds, 80 dB).

-

At the end of the CS presentation, deliver a mild, brief unconditioned stimulus (US), such as a footshock (e.g., 2 seconds, 0.5 mA).

-

Repeat the CS-US pairing for a set number of trials (e.g., 3-5 times) with an inter-trial interval.

-

After the last pairing, leave the animal in the chamber for an additional period (e.g., 1 minute) before returning it to its home cage.

-

-

Contextual Fear Test (Day 2):

-

Place the animal back into the same conditioning chamber (the context) without presenting the auditory cue or the footshock.

-

Record the animal's behavior for a set period (e.g., 5 minutes).

-

The primary measure is "freezing," defined as the complete absence of movement except for respiration.

-

-

Cued Fear Test (Day 3):

-

Place the animal in a novel context (different from the conditioning chamber in terms of shape, color, and odor).

-

After a baseline period, present the auditory CS (the tone) without the footshock.

-

Measure the amount of freezing during the CS presentation.

-

-

Data Analysis:

-

Quantify the percentage of time the animal spends freezing during the contextual and cued fear tests.

-

Compare the freezing behavior between the this compound-treated group and the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA). A reduction in freezing in the this compound group is indicative of an anxiolytic-like effect.

-

Concluding Remarks

This compound represents a significant tool for investigating the therapeutic potential of the endocannabinoid system. Its selective and reversible inhibition of FAAH provides a mechanism to enhance endogenous anandamide signaling, offering a more nuanced approach compared to direct cannabinoid receptor agonists. The preclinical data strongly support its analgesic and anxiolytic properties, making it a valuable lead compound in the development of novel therapeutics for pain and anxiety disorders. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other FAAH inhibitors, facilitating further research into their pharmacological effects and potential clinical applications.

References

- 1. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Inactivation of Anandamide Signaling: A Continuing Debate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Inhibition of fatty acid amide hydrolase produces analgesia by multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fatty Acid Amide Hydrolase and Monoacylglycerol Lipase Inhibitors Produce Anti-Allodynic Effects in Mice through Distinct Cannabinoid Receptor Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anandamide receptor signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Quantification of anandamide, oleoylethanolamide and palmitoylethanolamide in rodent brain tissue using high performance liquid chromatography–electrospray mass spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. caymanchem.com [caymanchem.com]

- 11. FAAH Inhibitor this compound Disrupts Contextual, but not Auditory, Fear Conditioning in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. FAAH inhibitor this compound disrupts contextual, but not auditory, fear conditioning in rats [ouci.dntb.gov.ua]

- 13. FAAH inhibitor this compound disrupts contextual, but not auditory, fear conditioning in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to OL-135: Structure, Chemical Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

OL-135 is a potent, selective, and reversible inhibitor of Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid system. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed experimental protocols for its synthesis and for assessing its inhibitory effect on FAAH are presented. Furthermore, the role of this compound in modulating the FAAH signaling pathway is elucidated through descriptive text and a corresponding signaling pathway diagram. This document is intended to serve as a valuable resource for researchers in the fields of pharmacology, medicinal chemistry, and drug development who are interested in the therapeutic potential of FAAH inhibitors.

Chemical Structure and Properties

This compound, with the CAS number 681135-77-3, is classified as an α-ketoheterocycle.[1] Its chemical structure is characterized by a heptanone backbone linked to a 5-(2-pyridinyl)-2-oxazolyl moiety. This structural arrangement is crucial for its interaction with the active site of the FAAH enzyme.

The IUPAC name for this compound is 7-phenyl-1-(5-(2-pyridinyl)-2-oxazolyl)-1-heptanone.[2] Its molecular formula is C₂₁H₂₂N₂O₂, corresponding to a molecular weight of 334.41 g/mol .[2][3][4]

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 7-phenyl-1-(5-(2-pyridinyl)-2-oxazolyl)-1-heptanone | [2] |

| CAS Number | 681135-77-3 | [3] |

| Molecular Formula | C₂₁H₂₂N₂O₂ | [2] |

| Molecular Weight | 334.41 g/mol | [2][3][4] |

| Appearance | White to beige powder | [4] |

| Solubility | DMSO: 5 mg/mL (warmed) | [4] |

| SMILES String | n1c(oc(c1)c3ncccc3)C(=O)CCCCCCc2ccccc2 | [4] |

| InChI Key | ILOIOIGZFHGSMS-UHFFFAOYSA-N | [2] |

Biological Activity and Mechanism of Action

This compound is a central nervous system (CNS) penetrant compound that exhibits its pharmacological effects by selectively and reversibly inhibiting the enzyme Fatty Acid Amide Hydrolase (FAAH).[1][3] FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA) and other related fatty acid amides.[4] By inhibiting FAAH, this compound prevents the breakdown of anandamide, leading to an increase in its endogenous levels and enhanced signaling through cannabinoid receptors (CB1 and CB2).[4] This mechanism of action is responsible for the analgesic properties of this compound observed in preclinical models of pain.[3]

Table 2: In Vitro and In Vivo Activity of this compound

| Assay | Species | Value | Reference |

| FAAH IC₅₀ | Human | 4.4 nM | [1] |

| FAAH IC₅₀ | Rat | 420 ± 15 nM | [1] |

| ED₅₀ (Mild Thermal Injury Model) | Rat | 6-9 mg/kg | [5] |

| ED₅₀ (Spinal Nerve Ligation Model) | Rat | 6-9 mg/kg | [5] |

| Plasma Concentration at ED₅₀ | Rat | 0.7 µM (240 ng/ml) | [5] |

Signaling Pathway

The inhibition of FAAH by this compound directly impacts the endocannabinoid signaling pathway. Under normal physiological conditions, anandamide is synthesized on demand and, after exerting its effects on cannabinoid receptors, is rapidly hydrolyzed by FAAH into arachidonic acid and ethanolamine. This compound blocks this degradation step, thereby prolonging the signaling of anandamide.

Caption: Modulation of the FAAH signaling pathway by this compound.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound, 7-phenyl-1-(5-(2-pyridinyl)-2-oxazolyl)-1-heptanone, can be achieved through a multi-step process. A general synthetic approach involves the coupling of a pyridine-containing building block with a phenylheptanone derivative. The following is a representative synthetic scheme based on the synthesis of similar keto-oxazole compounds.

Experimental Workflow for Synthesis

References

- 1. Structure-guided inhibitor design for human FAAH by interspecies active site conversion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Temporal changes in mouse brain fatty acid amide hydrolase activity - PMC [pmc.ncbi.nlm.nih.gov]

The Potent and Selective FAAH Inhibitor OL-135: A Technical Guide to its Role in Anandamide Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the metabolism of the endocannabinoid anandamide (AEA) and the mechanism of action of OL-135, a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH), the primary enzyme responsible for anandamide degradation. This document details the biosynthesis and metabolic pathways of anandamide, the inhibitory effects of this compound, and its high selectivity over other serine hydrolases. Furthermore, it includes detailed experimental protocols for assessing FAAH inhibition and quantifying anandamide levels, alongside visualizations of key signaling pathways and experimental workflows to support researchers in the fields of pharmacology and drug development.

Introduction to Anandamide Metabolism

Anandamide (N-arachidonoylethanolamine or AEA) is an endogenous cannabinoid neurotransmitter that plays a crucial role in regulating a variety of physiological processes, including pain, mood, appetite, and memory.[1] The biological activity of anandamide is tightly controlled by its synthesis, transport, and metabolic degradation.[2][3]

Biosynthesis of Anandamide

Anandamide is synthesized "on-demand" from a membrane phospholipid precursor, N-arachidonoyl phosphatidylethanolamine (NAPE).[1] The primary and most recognized pathway for anandamide synthesis involves the hydrolysis of NAPE by a specific phospholipase D, known as NAPE-PLD.[2][4] Several alternative pathways for anandamide synthesis from NAPE have also been identified, involving enzymes such as phospholipase C (PLC) and a protein tyrosine phosphatase (PTPN22), as well as a pathway involving α/β-hydrolase domain 4 (ABHD4) and glycerophosphodiesterase (GDE1).[2][5]

Degradation of Anandamide

The primary route for the termination of anandamide signaling is through enzymatic hydrolysis by Fatty Acid Amide Hydrolase (FAAH).[1][6] FAAH is an integral membrane protein that belongs to the serine hydrolase family and converts anandamide into arachidonic acid and ethanolamine, thereby inactivating it.[1][7]

While FAAH is the principal enzyme in anandamide degradation, other metabolic pathways also contribute, including:

-

Cyclooxygenase-2 (COX-2): Converts anandamide to prostamides.[2][4]

-

Lipoxygenases (LOX): Metabolize anandamide into hydroxyeicosatetraenoyl-ethanolamides (HETE-EAs).[2]

-

Cytochrome P450 (P450s): Can also oxygenate anandamide.[2]

Monoacylglycerol lipase (MGL), the primary enzyme for the degradation of the other major endocannabinoid, 2-arachidonoylglycerol (2-AG), does not significantly contribute to anandamide hydrolysis.[8][9]

This compound: A Selective FAAH Inhibitor

This compound is a well-characterized, potent, and selective inhibitor of FAAH that belongs to the α-ketoheterocycle class of compounds. It acts as a reversible, competitive inhibitor, binding to the active site of FAAH and preventing the hydrolysis of anandamide. This inhibition leads to an increase in endogenous anandamide levels, thereby enhancing its signaling at cannabinoid receptors (CB1 and CB2) and other targets.

Quantitative Data on this compound Inhibition

The inhibitory potency and selectivity of this compound are critical parameters for its use as a research tool and potential therapeutic agent.

| Parameter | Enzyme | Value | Species | Reference |

| Ki | FAAH | 4.7 nM | Not Specified | |

| IC50 | FAAH | 15 nM | Human | |

| Selectivity | MGL | >200-fold | Mouse | [2] |

| Selectivity | Other Serine Hydrolases | >60–300 fold | Not Specified |

In Vivo Effects of this compound

Administration of this compound has been shown to significantly elevate anandamide levels in the brain and produce analgesic effects in various animal models of pain.

| Parameter | Condition | Result | Species | Reference |

| Brain Anandamide Levels | 20 mg/kg this compound (i.p.) | 350 pmol/g tissue (vs. 60 pmol/g in vehicle) | Rat | |

| Analgesia (ED50) | MTI and SNL models | 6-9 mg/kg (i.p.) | Rat | |

| Plasma Concentration at ED50 | MTI and SNL models | 0.7 µM (240 ng/ml) | Rat |

Signaling Pathways

Anandamide Metabolism Pathway

The following diagram illustrates the primary synthesis and degradation pathways of anandamide, highlighting the role of FAAH and the inhibitory action of this compound.

Caption: Anandamide metabolism and the inhibitory action of this compound on FAAH.

Anandamide Signaling via CB1/CB2 Receptors

Increased anandamide levels resulting from FAAH inhibition by this compound lead to enhanced activation of cannabinoid receptors, primarily CB1 and CB2, which are G-protein coupled receptors (GPCRs).

Caption: Downstream signaling of anandamide via CB1 and CB2 receptors.

Experimental Protocols

Fluorometric FAAH Inhibition Assay

This protocol is adapted from commercially available kits and provides a method for determining the inhibitory activity of compounds like this compound on FAAH.

Materials:

-

FAAH enzyme (human recombinant or tissue homogenate)

-

FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)

-

FAAH Substrate (e.g., AMC-arachidonoyl amide)

-

Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

-

96-well black microplate

-

Fluorescence microplate reader (Excitation: 340-360 nm, Emission: 450-465 nm)

Procedure:

-

Prepare Reagents: Dilute the FAAH enzyme and substrate in FAAH Assay Buffer to their final working concentrations. Prepare serial dilutions of the test inhibitor.

-

Assay Setup:

-

100% Activity Wells: Add assay buffer, solvent control, and FAAH enzyme.

-

Inhibitor Wells: Add assay buffer, test inhibitor at various concentrations, and FAAH enzyme.

-

Background Wells: Add assay buffer and solvent control (no enzyme).

-

-

Pre-incubation: Incubate the plate for a short period (e.g., 5-15 minutes) at 37°C to allow the inhibitor to interact with the enzyme.

-

Initiate Reaction: Add the FAAH substrate to all wells to start the reaction.

-

Measurement: Immediately measure the fluorescence in kinetic mode for 15-30 minutes at 37°C. Alternatively, an endpoint reading can be taken after a fixed incubation time.

-

Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each inhibitor concentration relative to the 100% activity control. Calculate the IC50 value by fitting the data to a dose-response curve.

Caption: Workflow for a fluorometric FAAH inhibition assay.

Quantification of Anandamide by LC-MS/MS

This protocol outlines a general procedure for the extraction and quantification of anandamide from biological matrices, such as brain tissue.

Materials:

-

Biological tissue (e.g., rat brain)

-

Homogenization buffer

-

Internal standard (e.g., anandamide-d8)

-

Extraction solvent (e.g., toluene or a mixture of ethyl acetate/hexane)

-

LC-MS/MS system with a C18 column

Procedure:

-

Sample Preparation:

-

Homogenize the tissue in a suitable buffer on ice.

-

Add the internal standard to the homogenate.

-

-

Liquid-Liquid Extraction (LLE):

-

Add the extraction solvent to the homogenate.

-

Vortex thoroughly and centrifuge to separate the organic and aqueous phases.

-

Collect the organic phase.

-

-

Evaporation and Reconstitution:

-

Evaporate the organic solvent to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a small volume of the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Separate the analytes using a C18 column with a gradient elution (e.g., water/acetonitrile with formic acid).

-

Detect and quantify anandamide and the internal standard using multiple reaction monitoring (MRM) in positive electrospray ionization mode.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of anandamide.

-

Calculate the concentration of anandamide in the samples based on the peak area ratio of the analyte to the internal standard.

-

Caption: Workflow for anandamide quantification by LC-MS/MS.

In Vivo Model: Spinal Nerve Ligation (SNL) for Neuropathic Pain

The SNL model is a widely used and clinically relevant model to study neuropathic pain and to evaluate the efficacy of analgesic compounds like this compound.

Procedure:

-

Surgical Procedure:

-

Anesthetize the animal (e.g., rat).

-

Expose the L5 and L6 spinal nerves.

-

Tightly ligate the L5 and L6 spinal nerves.

-

-

Post-operative Care: Provide appropriate post-operative care, including analgesia for a short period.

-

Behavioral Testing:

-

Allow the animal to recover for a specified period (e.g., 7-14 days) for the development of neuropathic pain.

-

Assess mechanical allodynia using von Frey filaments. A decrease in the paw withdrawal threshold indicates the presence of allodynia.

-

-

Drug Administration:

-

Administer this compound or vehicle control (e.g., intraperitoneally).

-

-

Post-drug Behavioral Assessment:

-

Measure the paw withdrawal threshold at various time points after drug administration to determine the anti-allodynic effect of the compound.

-

Conclusion

This compound is a valuable pharmacological tool for studying the endocannabinoid system. Its high potency and selectivity for FAAH allow for the specific elevation of endogenous anandamide levels, providing insights into the physiological and pathological roles of this signaling lipid. The detailed experimental protocols and pathway diagrams provided in this guide are intended to facilitate further research into anandamide metabolism and the therapeutic potential of FAAH inhibition.

References

- 1. Inhibitors of Fatty Acid Amide Hydrolase and Monoacylglycerol Lipase: New Targets for Future Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Characterization of α-Ketoheterocycles That Additionally Target the Cytosolic Port Cys269 of Fatty Acid Amide Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. frontierspartnerships.org [frontierspartnerships.org]

- 6. researchgate.net [researchgate.net]

- 7. globalfirepower.com [globalfirepower.com]

- 8. α-Ketoheterocycle Inhibitors of Fatty Acid Amide Hydrolase: Exploration of Conformational Constraints in the Acyl Side Chain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. α-Ketoheterocycle-Based Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

OL-135: A Technical Guide to its Application in Neurological Disorder Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

OL-135 is a potent and reversible inhibitor of Fatty Acid Amide Hydrolase (FAAH), the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA).[1][2][3] By inhibiting FAAH, this compound elevates the endogenous levels of AEA in the central nervous system, thereby enhancing endocannabinoid signaling.[4] This mechanism of action has positioned this compound as a compound of significant interest for the therapeutic intervention in a variety of neurological and psychiatric disorders. This technical guide provides an in-depth overview of the preclinical data, experimental protocols, and underlying signaling pathways related to the use of this compound in neurological disorder models.

Mechanism of Action

This compound functions by reversibly binding to the active site of the FAAH enzyme. This inhibition leads to a significant increase in the concentration of anandamide in the brain and spinal cord.[4] Elevated anandamide levels, in turn, lead to increased activation of cannabinoid receptors, primarily CB1 and CB2, which are pivotal in modulating neurotransmission, neuroinflammation, and pain perception. The therapeutic potential of FAAH inhibitors like this compound lies in their ability to amplify the endogenous cannabinoid system's activity in a targeted and activity-dependent manner, potentially offering a more nuanced therapeutic effect with a lower side-effect profile compared to direct cannabinoid receptor agonists.[5]

Signaling Pathway of FAAH Inhibition by this compound

Caption: Mechanism of this compound action on FAAH and anandamide signaling.

Preclinical Data in Neurological Disorder Models

While the therapeutic potential of FAAH inhibition is being explored in a wide range of neurodegenerative diseases, preclinical studies directly investigating this compound are most prominent in the areas of neuropathic pain and anxiety models.[1][2][3]

Neuropathic and Inflammatory Pain Models

This compound has demonstrated significant analgesic effects in rodent models of neuropathic and inflammatory pain.[3] Administration of this compound has been shown to reverse mechanical allodynia in the spinal nerve ligation (SNL) and mild thermal injury (MTI) models in rats.[3]

| Model | Species | Compound | Dose | Route | Key Findings | Reference |

| Spinal Nerve Ligation (SNL) | Rat | This compound | 20 mg/kg | i.p. | Significant reversal of mechanical allodynia. | [4] |

| Mild Thermal Injury (MTI) | Rat | This compound | 20 mg/kg | i.p. | Significant reduction in allodynia, comparable to morphine. | [4] |

| Chronic Constriction Injury (CCI) | Mouse | This compound | 10 mg/kg | i.p. | Attenuated mechanical and cold allodynia. | [6] |

| Tissue | Treatment | Anandamide Level (pmol/g) | Fold Increase | Reference |

| Brain | Vehicle | ~1.5 | - | [4] |

| Brain | This compound (20 mg/kg) | ~2.5 | ~1.7x | [4] |

| Spinal Cord | Vehicle | ~2.0 | - | [4] |

| Spinal Cord | This compound (20 mg/kg) | ~3.5 | ~1.75x | [4] |

Anxiety and Fear Conditioning Models

This compound has also been investigated in models of anxiety, specifically in fear conditioning paradigms. These studies suggest a role for the endocannabinoid system in the modulation of fear memory.

| Model | Species | Compound | Dose | Route | Key Findings | Reference |

| Classical Fear Conditioning | Rat | This compound | 5.6 mg/kg and 10.0 mg/kg | i.p. | Disrupted the acquisition of contextual, but not auditory, fear conditioning. | [7] |

Potential Applications in Neurodegenerative Diseases

While direct experimental evidence for this compound in Alzheimer's, Parkinson's, and multiple sclerosis models is limited, the known role of FAAH and the endocannabinoid system in the pathophysiology of these diseases suggests a strong therapeutic potential.[7][8][9][10]

Alzheimer's Disease (AD)

Studies have shown that FAAH inhibition can exert beneficial effects in mouse models of AD by reducing neuroinflammation, suppressing β-amyloid production, and improving cognitive deficits.[10] Although these studies primarily utilized other FAAH inhibitors like URB597, the shared mechanism of action suggests that this compound could have similar neuroprotective effects.[9]

Parkinson's Disease (PD)

The endocannabinoid system is dysregulated in Parkinson's disease, and targeting this system is considered a promising therapeutic strategy. FAAH inhibition could potentially offer neuroprotection and symptomatic relief by modulating dopamine signaling and reducing neuroinflammation in brain regions affected by PD. Further preclinical studies are warranted to explore the efficacy of this compound in established PD models, such as the 6-OHDA or MPTP models.

Multiple Sclerosis (MS)

In models of multiple sclerosis, such as experimental autoimmune encephalomyelitis (EAE), modulation of the endocannabinoid system has been shown to reduce neuroinflammation and ameliorate disease severity. The anti-inflammatory properties of elevated anandamide levels through FAAH inhibition suggest that this compound could be a valuable therapeutic agent for MS.

Experimental Protocols

Spinal Nerve Ligation (SNL) Model in Rats

This protocol is adapted from established methods for inducing neuropathic pain.

-

Animal Preparation: Adult male Sprague-Dawley rats (200-250g) are used.

-

Anesthesia: Anesthetize the rat with isoflurane (2-3% in oxygen).

-

Surgical Procedure:

-

Make a small incision to expose the L5 and L6 spinal nerves.

-

Carefully isolate the L5 spinal nerve.

-

Tightly ligate the L5 spinal nerve with a 6-0 silk suture.

-

-

Post-operative Care: Administer analgesics and monitor the animal for recovery.

-

Behavioral Testing: Assess mechanical allodynia using von Frey filaments at baseline and at various time points post-surgery.

-

Drug Administration: Administer this compound (e.g., 20 mg/kg, i.p.) and assess its effect on allodynia.

Experimental Workflow for the SNL Model

Caption: Workflow for assessing this compound efficacy in the SNL model.

Fear Conditioning Protocol in Rats

This protocol is based on classical fear conditioning paradigms.

-

Apparatus: A conditioning chamber with a grid floor connected to a shock generator and a speaker to deliver an auditory cue.

-

Habituation: Place the rat in the conditioning chamber for a period of time (e.g., 5-10 minutes) on the day before conditioning.

-

Conditioning:

-

Place the rat in the chamber.

-

Present a neutral conditioned stimulus (CS), such as a tone (e.g., 80 dB, 2 kHz, 30 seconds).

-

At the termination of the CS, deliver a mild footshock (unconditioned stimulus, US), for instance, 0.5 mA for 2 seconds.

-

Repeat CS-US pairings for a set number of trials (e.g., 3-5 trials) with an inter-trial interval.

-

-

Contextual Fear Testing: 24 hours after conditioning, place the rat back in the same chamber and measure freezing behavior in the absence of the CS and US.

-

Cued Fear Testing: 48 hours after conditioning, place the rat in a novel context and present the CS without the US. Measure freezing behavior during the CS presentation.

-

Drug Administration: Administer this compound (e.g., 5.6 or 10.0 mg/kg, i.p.) at a specified time before or after the conditioning session to assess its effect on acquisition or consolidation of fear memory.

Quantification of Anandamide in Brain Tissue

This protocol outlines a general method for measuring anandamide levels using HPLC-MS/MS.

-

Tissue Collection: Euthanize the animal and rapidly dissect the brain region of interest (e.g., hippocampus, spinal cord). Immediately freeze the tissue in liquid nitrogen.

-

Homogenization: Homogenize the frozen tissue in a suitable solvent (e.g., acetonitrile) containing an internal standard (e.g., d8-AEA).

-

Lipid Extraction: Perform a lipid extraction using a method such as the Folch or Bligh-Dyer method.

-

Sample Cleanup: Use solid-phase extraction (SPE) to remove interfering substances.

-

HPLC-MS/MS Analysis:

-

Inject the purified sample into an HPLC system coupled to a tandem mass spectrometer.

-

Use a C18 column for chromatographic separation.

-

Employ electrospray ionization (ESI) in positive ion mode.

-

Monitor the specific mass transitions for anandamide and the internal standard.

-

-

Quantification: Calculate the concentration of anandamide based on the peak area ratio of the analyte to the internal standard and a standard curve.

Conclusion

This compound is a valuable research tool for investigating the role of the endocannabinoid system in neurological disorders. Its efficacy in preclinical models of neuropathic pain and anxiety is well-documented. While direct evidence in major neurodegenerative diseases like Alzheimer's, Parkinson's, and multiple sclerosis is still emerging, the established role of FAAH in the pathophysiology of these conditions provides a strong rationale for further investigation of this compound as a potential therapeutic agent. The detailed protocols provided in this guide are intended to facilitate the design and execution of future preclinical studies to fully elucidate the therapeutic potential of this compound.

References

- 1. jneurosci.org [jneurosci.org]

- 2. Analgesic Effects of Fatty Acid Amide Hydrolase Inhibition in a Rat Model of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of fatty acid amide hydrolase produces analgesia by multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of fatty acid amide hydrolase produces analgesia by multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Blockade of Endocannabinoid-Degrading Enzymes Attenuates Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Preclinical investigation in FAAH inhibition as a neuroprotective therapy for frontotemporal dementia using TDP-43 transgenic male mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Combining fatty acid amide hydrolase (FAAH) inhibition with peroxisome proliferator-activated receptor (PPAR) activation: a new potential multi-target therapeutic strategy for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fatty‐acid amide hydrolase inhibition mitigates Alzheimer's disease progression in mouse models of amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for OL-135 in Rat Neuropathic Pain Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo application of OL-135, a reversible fatty acid amide hydrolase (FAAH) inhibitor, for the treatment of neuropathic pain in rat models. The following sections detail the effective doses, experimental protocols, and the underlying mechanism of action of this compound.

Summary of In Vivo Efficacy of this compound

This compound has demonstrated significant analgesic effects in various rat models of neuropathic pain. It effectively reverses mechanical allodynia, a key symptom of neuropathic pain. The primary mechanism of action is the inhibition of FAAH, which leads to an increase in the endogenous cannabinoid anandamide.

| Parameter | Details | References |

| Drug | This compound (1-oxo-1-[5-(2-pyridyl)-2-yl]-7-phenylheptane) | [1][2] |

| Animal Model | Spinal Nerve Ligation (SNL) model in male Sprague-Dawley rats | [2][3][4] |

| Partial Nerve Ligation model in rats | [1] | |

| Administration Route | Intraperitoneal (i.p.) injection | [3][4] |

| Effective Dose Range | ED50 between 6 and 9 mg/kg for reversal of mechanical allodynia in the SNL model. | [4] |

| A standard effective dose of 20 mg/kg (i.p.) has been shown to significantly reverse mechanical allodynia.[3][5] | [3][5] | |

| Doses ranging from 2 to 60 mg/kg have been used to demonstrate a dose-dependent protection of brain FAAH activity.[4] | [4] | |

| Therapeutic Effect | Reverses mechanical allodynia.[3][4][5] | [3][4][5] |

| The anti-allodynic effects are comparable to morphine.[3][5] | [3][5] | |

| Mechanism of Action | Inhibition of fatty acid amide hydrolase (FAAH), leading to increased levels of anandamide in the brain and spinal cord.[3][6] | [3][6] |

| The analgesic effect in the SNL model is primarily mediated by the CB2 receptor.[3][4] | [3][4] | |

| The involvement of the opioid system has also been suggested, as naloxone can reverse the anti-allodynic effects.[2][3] | [2][3] |

Experimental Protocols

Spinal Nerve Ligation (SNL) Model of Neuropathic Pain

This surgical procedure induces mechanical allodynia, mimicking neuropathic pain in humans.

Materials:

-

Male Sprague-Dawley rats (110-130 g)[2]

-

Isoflurane for anesthesia[2]

-

Fine rongeurs[2]

-

Surgical tools (scalpel, forceps, retractors)

-

Suture materials

Procedure:

-

Anesthetize the rat using isoflurane (3% for induction, 1-1.5% for maintenance) in a mixture of 33% O2 and 67% N2O.[2]

-

Place the animal in a prone position.[2]

-

Make a midline incision at the L3-S2 level of the spine.[2]

-

Separate the left paraspinal muscles from the spinal processes at the L4-S2 level.[2]

-

Carefully remove a portion of the L6 transverse process to expose the L4-L6 spinal nerves.[2]

-

Tightly ligate the L5 and L6 spinal nerves.[2]

-

Close the muscle and skin layers with sutures.

-

Allow the animals to recover for 14-18 days to allow for the full development of neuropathic pain behaviors before drug administration and testing.[2]

Assessment of Mechanical Allodynia (von Frey Test)

This test measures the withdrawal threshold of the paw to a mechanical stimulus.

Materials:

-

von Frey filaments with varying bending forces

-

Elevated mesh platform

-

Testing chambers

Procedure:

-

Acclimatize the rats to the testing environment by placing them in individual chambers on the elevated mesh platform.

-

Apply von Frey filaments to the plantar surface of the ipsilateral (injured) hind paw.

-

Begin with a filament of low force and progressively increase the force until a withdrawal response is elicited.

-

A positive response is recorded as a sharp withdrawal of the paw.

-

The force at which the paw is withdrawn is recorded as the paw withdrawal threshold. A decrease in this threshold indicates mechanical allodynia.

Administration of this compound

Preparation:

-

Dissolve this compound in a suitable vehicle for intraperitoneal (i.p.) injection.

Procedure:

-

Administer this compound or vehicle control via i.p. injection at the desired dose (e.g., 20 mg/kg).[3][4]

-

Conduct behavioral testing (e.g., von Frey test) at specific time points after administration. The maximum effect of this compound is typically observed around 30 minutes post-injection, with significant effects lasting up to 60 minutes.[3][5]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for its evaluation in a rat neuropathic pain model.

Caption: Mechanism of action of this compound in reducing neuropathic pain.

Caption: Experimental workflow for evaluating this compound in the SNL rat model.

References

- 1. Blockade of Endocannabinoid-Degrading Enzymes Attenuates Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analgesic Effects of Fatty Acid Amide Hydrolase Inhibition in a Rat Model of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of fatty acid amide hydrolase produces analgesia by multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of fatty acid amide hydrolase produces analgesia by multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of fatty acid amide hydrolase produces analgesia by multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

OL-135: Application Notes and Protocols for Fear Conditioning Paradigms

For Researchers, Scientists, and Drug Development Professionals

Introduction

OL-135 is a potent and selective inhibitor of the enzyme Fatty Acid Amide Hydrolase (FAAH). FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA). By inhibiting FAAH, this compound effectively increases the endogenous levels of AEA, thereby enhancing endocannabinoid signaling. This application note provides detailed protocols and data on the use of this compound in fear conditioning paradigms, a widely used preclinical model for studying the neurobiology of fear, anxiety, and trauma-related disorders.

Recent studies have demonstrated that this compound specifically disrupts the acquisition of contextual fear memory, without affecting auditory fear conditioning or shock reactivity.[1] This suggests a targeted role for endocannabinoid signaling in the neural circuits underlying context-dependent fear, making this compound a valuable tool for investigating the mechanisms of fear memory and for the preclinical assessment of novel anxiolytic therapies.

Mechanism of Action

This compound exerts its effects by increasing the availability of the endocannabinoid anandamide (AEA) in the brain. AEA acts as a retrograde messenger, primarily at cannabinoid type 1 (CB1) receptors located on presynaptic terminals. This activation of CB1 receptors typically leads to a reduction in the release of neurotransmitters, thereby modulating synaptic plasticity. The disruption of contextual fear conditioning by this compound is thought to be mediated by the enhanced AEA signaling in brain regions critical for processing contextual information and forming associative memories, such as the hippocampus and prefrontal cortex.

Data Presentation

The following tables summarize the quantitative data from a key study investigating the effects of this compound on contextual and auditory fear conditioning in rats.[1]

Table 1: Effect of Pre-Training Administration of this compound on Contextual Fear Conditioning

| Treatment Group (n) | Dose (mg/kg, i.p.) | Mean Freezing Percentage (%) in Context | Statistical Significance (vs. Vehicle) |

| Vehicle (12) | 0 | ~55 | - |

| This compound (13) | 5.6 | ~35 | p < 0.05 |

| This compound (12) | 10.0 | ~30 | p < 0.05 |

Data are approximated from graphical representations in Burman et al., 2016 and represent the percentage of time spent freezing during the contextual fear memory test.

Table 2: Effect of Pre-Training Administration of this compound on Auditory-Cued Fear Conditioning

| Treatment Group (n) | Dose (mg/kg, i.p.) | Mean Freezing Percentage (%) to Auditory Cue | Statistical Significance (vs. Vehicle) |

| Vehicle (12) | 0 | ~60 | - |

| This compound (13) | 5.6 | ~58 | Not Significant |

| This compound (12) | 10.0 | ~55 | Not Significant |

Data are approximated from graphical representations in Burman et al., 2016 and represent the percentage of time spent freezing during the presentation of the auditory cue in a novel context.

Table 3: Effect of Pre-Training Administration of this compound on Shock Reactivity

| Treatment Group (n) | Dose (mg/kg, i.p.) | Mean Shock Reactivity (Arbitrary Units) | Statistical Significance (vs. Vehicle) |

| Vehicle (12) | 0 | No significant difference | - |

| This compound (13) | 5.6 | No significant difference | Not Significant |

| This compound (12) | 10.0 | No significant difference | Not Significant |

As reported by Burman et al., 2016, there was no effect of drug dose on movement during the shock.

Experimental Protocols

Protocol 1: Contextual Fear Conditioning in Rats

This protocol describes a standard procedure for inducing and assessing contextual fear memory in rats, and for evaluating the effect of this compound on the acquisition of this memory.

Materials:

-

This compound

-

Vehicle solution (e.g., 1:1:18 ethanol:cremophor:saline)

-

Fear conditioning apparatus (a chamber with a grid floor capable of delivering a mild footshock)

-

Syringes and needles for intraperitoneal (i.p.) injection

-

Animal scale

-

Timers

-

Video recording and analysis software for scoring freezing behavior (optional, but recommended for accuracy)

Procedure:

-

Habituation (Day 1):

-

Gently handle each rat for 1-2 minutes.

-

Place each rat individually into the fear conditioning chamber for a 10-20 minute session to allow for exploration and habituation to the context. No stimuli (shocks or tones) are presented during this phase.

-

Return the rat to its home cage.

-

-

Drug Administration and Training (Day 2):

-

Prepare fresh solutions of this compound at the desired concentrations (e.g., 5.6 mg/kg and 10.0 mg/kg) and the vehicle control.

-

Weigh each rat to determine the correct injection volume.

-

Administer this compound or vehicle via i.p. injection 30 minutes prior to the training session.

-

Place the rat in the fear conditioning chamber.

-

Allow a 2-3 minute exploration period.

-

Deliver a series of mild footshocks (e.g., 3-5 shocks of 0.5-1.0 mA intensity for 1-2 seconds each). The inter-shock interval should be varied (e.g., 60-120 seconds) to prevent predictability.

-

Leave the rat in the chamber for an additional 30-60 seconds after the final shock.

-

Return the rat to its home cage.

-

-

Contextual Fear Memory Test (Day 3):

-

Place the rat back into the same fear conditioning chamber.

-

Record the rat's behavior for a 5-8 minute session. No shocks are delivered during this test.

-

Quantify the amount of time the rat spends "freezing" (defined as the complete absence of movement except for respiration). This can be done manually with a stopwatch or using automated video analysis software.

-

Calculate the percentage of freezing time for each rat.

-

Visualizations

Caption: Experimental workflow for assessing the effect of this compound on the acquisition of contextual fear memory.

References

Fluorometric Assay for Fatty Acid Amide Hydrolase (FAAH) Activity Using OL-135: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty Acid Amide Hydrolase (FAAH) is an integral membrane enzyme that plays a crucial role in the endocannabinoid system by hydrolyzing and thereby terminating the signaling of fatty acid amides, most notably the endocannabinoid anandamide (AEA).[1] Inhibition of FAAH leads to elevated levels of AEA, producing analgesic, anti-inflammatory, anxiolytic, and antidepressant effects without the psychoactive side effects associated with direct cannabinoid receptor agonists. This makes FAAH a compelling therapeutic target for a range of neurological and inflammatory disorders.

OL-135 is a potent, selective, and reversible inhibitor of FAAH that is capable of penetrating the central nervous system.[2] These characteristics make it a valuable tool for studying the physiological and pathological roles of FAAH and for the development of novel therapeutics.

This document provides detailed application notes and protocols for a fluorometric assay to measure FAAH activity and its inhibition by compounds such as this compound. The assay is based on the enzymatic hydrolysis of a non-fluorescent substrate, arachidonoyl-7-amino-4-methyl-coumarin amide (AAMCA), to produce the highly fluorescent product 7-amino-4-methylcoumarin (AMC).[3] The increase in fluorescence is directly proportional to FAAH activity, providing a sensitive and continuous assay amenable to high-throughput screening.

Signaling Pathway of FAAH in Endocannabinoid Metabolism

FAAH is a key enzyme in the catabolism of anandamide. The signaling pathway involves the synthesis of anandamide from membrane lipid precursors, its action on cannabinoid receptors (CB1 and CB2), and its subsequent hydrolysis by FAAH into arachidonic acid and ethanolamine.

Quantitative Data for FAAH Fluorometric Assay

The following table summarizes key quantitative parameters for the fluorometric FAAH assay. This data is essential for assay setup, validation, and interpretation of results.

| Parameter | Value | Notes |

| Substrate (AAMCA) | ||

| Km | ~0.48 µM | The Michaelis constant (Km) represents the substrate concentration at which the reaction rate is half of Vmax.[4] |

| Inhibitors | ||

| This compound (Ki) | 4.7 nM | The inhibition constant (Ki) for this compound, a measure of its binding affinity to FAAH. |

| URB-597 (IC50) | 33.5 nM | The half-maximal inhibitory concentration (IC50) for the well-characterized FAAH inhibitor URB-597 in a fluorometric assay.[4] |

| Assay Quality | ||

| Z'-Factor | 0.7 - 0.9 | A measure of the statistical effect size, indicating the suitability of the assay for high-throughput screening. A Z'-factor between 0.5 and 1.0 is considered excellent.[4] |

Experimental Protocols

Materials and Reagents

-

FAAH Enzyme Source: Human recombinant FAAH or microsomal preparations from tissues or cells expressing FAAH.

-

FAAH Assay Buffer: 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA.

-

Fluorogenic Substrate: Arachidonoyl-7-amino-4-methyl-coumarin amide (AAMCA). Prepare a stock solution in DMSO.

-

Inhibitor: this compound. Prepare a stock solution in DMSO.

-

Positive Control Inhibitor: URB-597 or another well-characterized FAAH inhibitor.

-

96-well black, flat-bottom plates.

-

Fluorescence microplate reader with excitation at 340-360 nm and emission at 450-465 nm.

Experimental Workflow

The following diagram illustrates the general workflow for the fluorometric FAAH inhibition assay.

Detailed Protocol for FAAH Inhibition Assay

-

Reagent Preparation:

-

Prepare FAAH Assay Buffer (125 mM Tris-HCl, pH 9.0, 1 mM EDTA) and bring to room temperature.

-

Thaw the FAAH enzyme source on ice and dilute to the desired working concentration in cold FAAH Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay.

-

Prepare a stock solution of AAMCA substrate in DMSO (e.g., 10 mM). Further dilute in FAAH Assay Buffer to a working concentration that is at or below the Km (e.g., 1 µM final concentration).

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Create a serial dilution of this compound in FAAH Assay Buffer to achieve a range of final assay concentrations (e.g., 0.1 nM to 10 µM).

-

-

Assay Procedure (96-well plate format):

-

Controls:

-

100% Activity (No Inhibitor): Add assay buffer and the same volume of DMSO used for the inhibitor to these wells.

-

No Enzyme Control (Background): Add assay buffer and substrate, but no enzyme.

-

Positive Control Inhibitor: Add a known FAAH inhibitor (e.g., URB-597) at a concentration expected to give maximal inhibition.

-

-

Add 50 µL of the diluted this compound or control solutions to the appropriate wells of the 96-well plate.

-

Add 25 µL of the diluted FAAH enzyme solution to all wells except the No Enzyme Control wells.

-

Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

-

Initiate the enzymatic reaction by adding 25 µL of the AAMCA substrate solution to all wells. The final reaction volume will be 100 µL.

-

Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

-

Measure the fluorescence intensity (Excitation: 340-360 nm, Emission: 450-465 nm) kinetically over a period of 15-30 minutes, taking readings every 1-2 minutes. Alternatively, for endpoint assays, incubate the plate for a fixed time (e.g., 30 minutes) and then read the fluorescence.

-

Data Analysis

-

Calculate the rate of reaction: For kinetic assays, determine the rate of increase in fluorescence (RFU/min) for each well from the linear portion of the progress curve.

-

Subtract background: Subtract the rate of the No Enzyme Control from all other wells.

-

Calculate Percent Inhibition:

-

% Inhibition = 100 * (1 - (Rate of sample / Rate of 100% Activity))

-

-

Determine IC50: Plot the Percent Inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (e.g., sigmoidal dose-response with variable slope) to determine the IC50 value.

Conclusion

The fluorometric assay for FAAH activity provides a robust and sensitive method for characterizing the potency of inhibitors like this compound. The detailed protocols and quantitative data presented in these application notes are intended to guide researchers in the successful implementation and interpretation of this assay. The study of FAAH inhibitors is a promising avenue for the development of novel therapeutics for a variety of disorders, and this assay is a key tool in that endeavor.

References

Application Notes and Protocols: OL-135 Treatment in Primary Neuronal Cultures

Audience: Researchers, scientists, and drug development professionals.

Introduction OL-135 is a potent, CNS-penetrant, selective, and reversible inhibitor of the enzyme Fatty Acid Amide Hydrolase (FAAH).[1][2] The primary mechanism of action of this compound is the inhibition of FAAH, which is the principal enzyme responsible for the degradation of the endocannabinoid anandamide.[1][3] By inhibiting FAAH, this compound elevates the endogenous levels of anandamide in the central nervous system, thereby enhancing endocannabinoid signaling.[1] This enhanced signaling is thought to mediate the analgesic and anxiolytic effects observed in preclinical models.[1][4] These properties make this compound a valuable pharmacological tool for investigating the role of the endocannabinoid system in neuronal function and a potential therapeutic candidate for neurological and psychiatric disorders.

Primary neuronal cultures provide an essential in vitro system to study the direct effects of compounds on neuronal health, function, and signaling pathways, absent from the complexities of a whole-animal model. This document provides detailed protocols for the preparation of primary neuronal cultures and their subsequent treatment with this compound to investigate its potential neuroprotective or neuromodulatory effects.

Data Presentation

The following tables summarize the quantitative data for this compound based on in vivo and in vitro studies.

Table 1: Pharmacological Profile of this compound

| Parameter | Value | Species/System | Reference |

|---|---|---|---|

| Target | Fatty Acid Amide Hydrolase (FAAH) | - | [1] |

| Mechanism | Reversible Inhibitor | - | [1][2] |

| IC₅₀ | ~5 nM | Rat Enzyme | [1] |

| Selectivity | Devoid of activity at CB₁, CB₂, and mu/delta opioid receptors | - |[1] |

Table 2: In Vivo Efficacy of this compound in Rodent Models

| Model | Effect | Effective Dose | Species | Reference |

|---|---|---|---|---|

| Mild Thermal Injury | Reversal of mechanical allodynia | ED₅₀ = 8.9 mg/kg | Rat | [1] |

| Spinal Nerve Ligation | Reversal of mechanical allodynia | ED₅₀ = 5.3 mg/kg | Rat | [1] |

| Contextual Fear Conditioning | Impaired acquisition | 5.6 mg/kg & 10.0 mg/kg | Rat | [4] |

| Anandamide Levels | Significant elevation in brain | 20 mg/kg (i.p.) | Rat |[1] |

Signaling Pathway

The diagram below illustrates the mechanism of action for this compound. By inhibiting FAAH within the postsynaptic neuron, this compound prevents the breakdown of anandamide (AEA). This leads to an accumulation of AEA, which then acts as a retrograde messenger, binding to and activating presynaptic CB1 receptors. This activation typically leads to the inhibition of neurotransmitter release.

Caption: Mechanism of this compound action via FAAH inhibition.

Experimental Protocols

Protocol 1: Preparation and Culture of Primary Cortical Neurons

This protocol describes the isolation and culture of primary cortical neurons from embryonic day 15-17 (E15-E17) mouse embryos.[5]

Materials:

-

Culture vessel coating solutions: Poly-D-Lysine (PDL) and Laminin[5][6]

-

Dissection medium: Hank's Balanced Salt Solution (HBSS) or PBS/Glucose solution[5][7]

-

Digestion solution: Papain (15 units/mL) in HBSS[5]

-

Stop Solution: 10% Donor Equine Serum in HBSS[5]

-

Plating Medium: Neurobasal Plus Medium supplemented with B-27 Plus Supplement and GlutaMAX[8][9]

-

Sterile dissection tools (forceps, micro-scissors)[8]

-

Sterile conical tubes (15 mL, 50 mL) and pipettes

Procedure:

-

Vessel Coating (prepare 1-2 days in advance):

-

Aseptically coat culture plates or coverslips with 50 µg/mL Poly-D-Lysine (PDL) solution and incubate for at least 1-3 hours at 37°C.[6][10]

-

Aspirate PDL and wash three times with sterile distilled water.[6]

-

Allow vessels to air-dry completely in a laminar flow hood.[8]

-

Add laminin working solution (e.g., 20 µg/mL) and incubate overnight at 37°C.[5][6]

-

The next day, wash once with Neurobasal medium before plating cells.[6]

-

-

Tissue Dissection:

-

Euthanize a timed-pregnant mouse (E15-E17) via approved methods.

-

Harvest the embryonic horns and place them in cold, sterile dissection medium.

-

Under a dissecting microscope, remove individual embryos, decapitate, and isolate the brains in fresh, cold dissection medium.

-

Carefully dissect the cerebral cortices, removing the meninges.

-

-

Cell Dissociation:

-

Transfer the cortical tissue to a tube containing the pre-warmed papain solution and incubate at 37°C for 20 minutes with gentle agitation.[5][6]

-

Stop the digestion by carefully removing the papain solution and adding an equal volume of Stop Solution.[5]

-

Gently triturate the tissue using progressively smaller fire-polished Pasteur pipettes until a single-cell suspension is achieved.[9]

-

-

Plating:

-

Determine cell density and viability using a hemocytometer and Trypan Blue exclusion.

-

Plate the neurons onto the pre-coated vessels at a desired density (e.g., 2.5 x 10⁵ cells/mL) in pre-warmed Plating Medium.

-

Incubate the cultures at 37°C in a humidified incubator with 5% CO₂.

-

-

Culture Maintenance:

-

After 24 hours, perform a half-media change to remove cellular debris.

-

Continue to perform half-media changes every 3-4 days. Cultures are typically ready for experimental use between 7 and 14 days in vitro (DIV).

-

Protocol 2: Treatment of Primary Neuronal Cultures with this compound

This protocol outlines a general procedure for treating mature primary neuronal cultures with this compound to assess its effects.

Materials:

-

Mature primary neuronal cultures (e.g., DIV 7-10)

-

This compound stock solution (dissolved in DMSO or other suitable vehicle)

-

Culture medium

-

Reagents for the desired downstream assay (e.g., cell viability, immunocytochemistry)

Procedure:

-

Preparation of Treatment Media:

-

Prepare a concentrated stock solution of this compound in DMSO.

-

On the day of the experiment, prepare serial dilutions of this compound in pre-warmed culture medium to achieve the desired final concentrations. Note: The final DMSO concentration should be consistent across all conditions (including vehicle control) and should not exceed 0.1% to avoid solvent toxicity.

-

-

Treatment:

-

Carefully remove half of the medium from each well of the neuronal culture plate.

-

Add an equal volume of the prepared treatment medium (containing this compound or vehicle control) to each well.

-

Incubate the cultures for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂. The optimal duration should be determined empirically.

-

-

Post-Treatment Processing:

-

Following incubation, the cells can be processed for various downstream analyses as described in the subsequent protocols.

-

Protocol 3: Assessment of Neuroprotection via MTT Assay

This protocol can be used to determine if this compound protects neurons from an induced insult, such as glutamate excitotoxicity or oxidative stress.

Procedure:

-

Plate and mature primary neurons as described in Protocol 1.

-

Pre-treat cultures with various concentrations of this compound (and a vehicle control) for 1-2 hours.

-

Introduce a neurotoxic insult (e.g., 100 µM glutamate for 15 minutes or 50 µM H₂O₂ for 1 hour). Include a control group with no insult.

-

Remove the insult-containing medium and replace it with the this compound treatment medium from step 2.

-

Incubate for 24 hours.

-

Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

-

Add solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader. Increased absorbance correlates with higher cell viability.

Protocol 4: Immunocytochemistry for Synaptic Markers

This protocol allows for the visualization and quantification of synaptic proteins to assess the effect of this compound on synaptogenesis or synaptic integrity.

Procedure:

-

Culture neurons on sterile glass coverslips as described in Protocol 1.

-

Treat the cultures with this compound as described in Protocol 2 for a desired period (e.g., 72 hours).

-

Fixation:

-

Gently rinse the cells twice with PBS.

-

Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.[8]

-

-

Permeabilization and Blocking:

-

Primary Antibody Incubation:

-

Incubate the cells overnight at 4°C with primary antibodies diluted in the blocking solution (e.g., rabbit anti-Synapsin-1 and mouse anti-PSD-95 to label pre- and post-synaptic terminals, respectively).

-

-

Secondary Antibody Incubation:

-

Wash the cells three times with PBS.

-

Incubate for 1 hour at room temperature with fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488 goat anti-rabbit and Alexa Fluor 594 goat anti-mouse) diluted in the blocking solution.[8]

-

-

Mounting and Imaging:

-

Wash three times with PBS.

-

Mount the coverslips onto microscope slides using a mounting medium containing DAPI (to stain nuclei).

-

Image the slides using a fluorescence or confocal microscope. Analyze synaptic density and morphology using appropriate imaging software.

-

Experimental Workflow

The following diagram provides a high-level overview of a typical experimental workflow for studying this compound in primary neuronal cultures.

Caption: General experimental workflow for this compound studies.

References

- 1. Inhibition of fatty acid amide hydrolase produces analgesia by multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Enzymatic Pathways That Regulate Endocannabinoid Signaling in the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 4. FAAH Inhibitor this compound Disrupts Contextual, but not Auditory, Fear Conditioning in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mouse primary cortical and hippocampal neuron preparation [protocols.io]